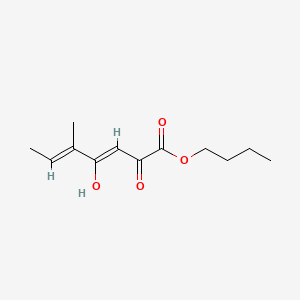

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

85237-84-9 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

butyl (3Z,5E)-4-hydroxy-5-methyl-2-oxohepta-3,5-dienoate |

InChI |

InChI=1S/C12H18O4/c1-4-6-7-16-12(15)11(14)8-10(13)9(3)5-2/h5,8,13H,4,6-7H2,1-3H3/b9-5+,10-8- |

InChI Key |

YSXMRHFZGXXVST-SXIMUEDZSA-N |

Isomeric SMILES |

CCCCOC(=O)C(=O)/C=C(/C(=C/C)/C)\O |

Canonical SMILES |

CCCCOC(=O)C(=O)C=C(C(=CC)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate typically involves the esterification of 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Aldol Condensation

The α,β-unsaturated carbonyl system facilitates aldol reactions. Under basic conditions (e.g., K₂CO₃ or NaOH), the enolizable α-hydrogen participates in nucleophilic addition:

Reaction :

-

Yields depend on steric hindrance from the butyl group and reaction temperature.

-

Product stereochemistry is influenced by the Z/E configuration of the diene .

Oxidation Reactions

The hydroxyl group at C2 undergoes controlled oxidation:

Reagents : PCC (pyridinium chlorochromate) or MnO₂ in anhydrous solvents.

Product : Butyl 5-methyl-2,4-dioxohepta-2,5-dienoate.

Mechanism :

Ester Hydrolysis

The butyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions :

-

Acidic : HCl/H₂O, reflux (yield: ~85%)

-

Basic : NaOH/EtOH, room temperature (yield: ~92%)

Product : 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid.

Applications : Useful for generating water-soluble derivatives for biological assays.

Conjugate Additions

The α,β-unsaturated ketone participates in Michael additions:

Nucleophiles : Grignard reagents, amines, or thiols.

Example :

-

Reactions occur regioselectively at the β-position of the carbonyl.

Cycloadditions

The diene system engages in Diels-Alder reactions:

Dienophiles : Maleic anhydride, nitroolefins.

Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃).

Product : Bicyclic lactones or fused cyclohexene derivatives .

Stereoselectivity : Endo preference observed in polar solvents .

Biodegradation Pathways

In microbial systems (e.g., Bacillus amyloliquefaciens), the compound undergoes enzymatic degradation:

Key Steps :

-

Hydroxylation at C2 by monooxygenases.

-

Cleavage of the conjugated system via dioxygenases to form cis,cis-2-hydroxyl-6-oxohepta-2,4-dienoate .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

Product : Cyclobutane-fused derivatives.

Tautomerization

In protic solvents, keto-enol tautomerism occurs:

This compound’s multifunctional design enables applications in asymmetric synthesis, polymer chemistry, and biodegradation studies. Further research is needed to explore its catalytic asymmetric reactions and toxicity profiles.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Substrate in Microbial Degradation

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate has been identified as a substrate in the microbial degradation of aromatic compounds. Research indicates that it can be metabolized by specific bacterial strains, which utilize it as a carbon source. For instance, studies have shown that certain bacteria can convert this compound into simpler metabolites through enzymatic pathways involving monooxygenases and hydrolases, contributing to the biodegradation of more complex aromatic pollutants .

1.2 Antioxidant Properties

The compound exhibits potential antioxidant activity due to its structural features that allow it to scavenge free radicals. This property is significant in the development of pharmaceutical formulations aimed at combating oxidative stress-related diseases. The ability of this compound to enhance the stability of other compounds through its antioxidant mechanisms has been documented in various studies .

Pharmaceutical Applications

2.1 Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its derivatives have been explored for their potential as histone deacetylase inhibitors (HDACi), which are important in cancer therapy. The modification of this compound can lead to analogues with enhanced biological activity against specific cancer cell lines .

2.2 Antifungal Activity

Recent studies have indicated that derivatives of this compound exhibit antifungal properties. These compounds are being investigated for their efficacy against various fungal pathogens, suggesting a potential role in developing new antifungal agents .

Environmental Applications

3.1 Bioremediation

The biodegradation capabilities of this compound are being harnessed in bioremediation strategies to clean up contaminated environments. Its breakdown products can enter metabolic pathways that are beneficial for microbial communities involved in the degradation of environmental pollutants such as phenols and other aromatic compounds .

3.2 Role in Soil Health

Research indicates that compounds similar to this compound can influence soil microbial diversity and activity. Their application in agricultural practices may enhance soil health and fertility by promoting beneficial microbial populations that contribute to nutrient cycling and organic matter decomposition .

Case Studies

Mechanism of Action

The mechanism of action of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Molecular Complexity : The target compound’s conjugated diene and hydroxyl/oxo groups suggest higher polarity compared to Butyl Acetate or Butyl Carbitol Acetate. This could result in a higher boiling point than Butyl Acetate (126°C) but lower than Butyl Carbitol Acetate (246.7°C) due to intermediate molecular weight .

- Hydrogen Bonding : The hydroxyl group may enhance water solubility relative to simpler esters, though steric hindrance from the methyl and diene groups could counteract this effect.

Stability and Reactivity

- Butyl Carbitol Acetate : Stable under standard conditions, with a flash point of 105°C, making it suitable for high-temperature processes .

- Butyl Acetate : Flammable (flash point: 22–24°C) and prone to hydrolysis under acidic/basic conditions .

- This compound: The conjugated diene and oxo groups may increase susceptibility to oxidation or photodegradation. The hydroxyl group could also participate in ester hydrolysis, necessitating stabilizers in formulations.

Biological Activity

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate, also known by its CAS number 85237-84-9, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a butyl ester group and a keto-enol system. Its molecular formula is with a molecular weight of approximately 226.27 g/mol . The structural features of this compound suggest potential interactions with biological systems, particularly in enzymatic reactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or substrate. The presence of the keto group allows for nucleophilic attack by enzymes, leading to various metabolic pathways.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against specific bacterial strains, which could be beneficial in pharmaceutical applications .

Antioxidant Activity

Research has shown that compounds with similar structures often exhibit significant antioxidant activities. For instance, studies on related compounds indicate that they can effectively reduce oxidative stress markers in vitro .

Antimicrobial Effects

A study focused on the antimicrobial properties of this compound revealed that it possesses inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Activity : In a controlled experiment, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The compound showed a dose-dependent decrease in DPPH absorbance, indicating strong radical scavenging activity.

- Biodegradation Pathways : A study on the biodegradation of related compounds indicated that this compound could be metabolized by certain bacteria into less toxic forms, suggesting potential environmental applications in bioremediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.